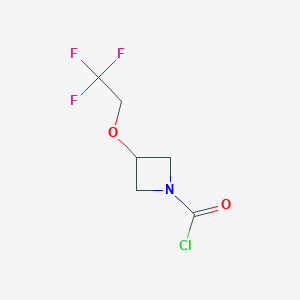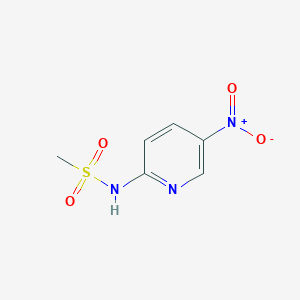
N-(5-nitropyridin-2-yl)methanesulfonamide
Descripción general
Descripción
N-(5-nitropyridin-2-yl)methanesulfonamide: is a chemical compound with the molecular formula C6H7N3O4S and a molecular weight of 217.21 g/mol It is characterized by the presence of a nitro group attached to a pyridine ring and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-nitropyridin-2-yl)methanesulfonamide typically involves the nitration of 2-pyridylmethanesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: N-(5-nitropyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: Formation of N-(5-aminopyridin-2-yl)methanesulfonamide.
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of sulfone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(5-nitropyridin-2-yl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in organic synthesis .
Biology and Medicine: In biological research, this compound can be used as a building block for the development of potential pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and other industrial products .
Mecanismo De Acción
The mechanism of action of N-(5-nitropyridin-2-yl)methanesulfonamide depends on its specific application and the context in which it is usedFor example, the nitro group can participate in redox reactions, while the methanesulfonamide group can form hydrogen bonds and other interactions with biological molecules .
Comparación Con Compuestos Similares
- N-(2-nitropyridin-3-yl)methanesulfonamide
- N-(4-nitropyridin-2-yl)methanesulfonamide
- N-(5-nitropyridin-3-yl)methanesulfonamide
Comparison: N-(5-nitropyridin-2-yl)methanesulfonamide is unique due to the specific positioning of the nitro group on the pyridine ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it distinct in its applications .
Propiedades
IUPAC Name |
N-(5-nitropyridin-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c1-14(12,13)8-6-3-2-5(4-7-6)9(10)11/h2-4H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGZKRNIRWBBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide](/img/structure/B2631345.png)
![tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2631348.png)
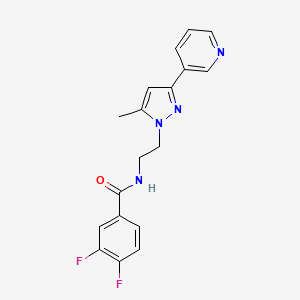
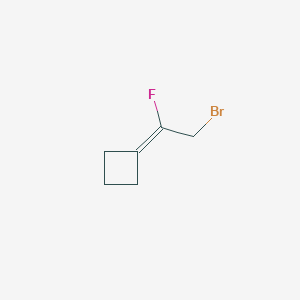

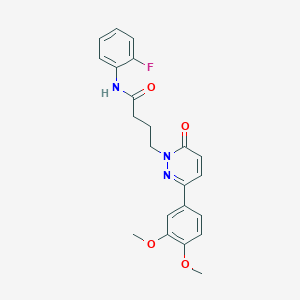
![N-({4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methyl)prop-2-enamide](/img/structure/B2631357.png)
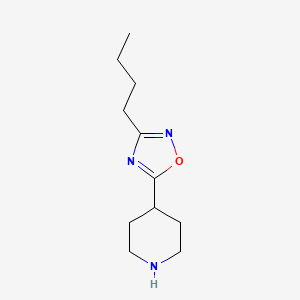
![4-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2631359.png)
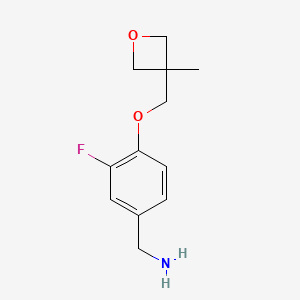
![2-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2631363.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2631364.png)

